EPZ004777 hydrochloride
Overview
Description
Scientific Research Applications
Electrophysiological Implications
- Electrochemical Properties : While not directly related to EPZ004777 hydrochloride, studies on similar compounds, such as hydrochlorothiazide, reveal insights into electrochemical behaviors. These studies highlight how electrochemical properties can be crucial for understanding the interactions and mechanisms of such compounds (Purushothama & Nayaka, 2017).
Cancer Treatment and Epigenetics
- Targeting DOT1L in Cancer : EPZ004777 hydrochloride has been identified as a potent inhibitor of DOT1L, an enzyme involved in leukemogenesis. This compound's efficacy in selectively killing cancer cells with mixed lineage leukemia (MLL) gene translocations makes it a significant focus in cancer research (Daigle et al., 2011).
Drug Interaction and Delivery
- Drug Delivery Mechanisms : Research on compounds like epirubicin hydrochloride, which bear similarities to EPZ004777 hydrochloride, provide insights into drug delivery systems. These studies explore how acoustic cavitation and microbubbles can enhance the antitumor effects of intravenous drugs (Lu et al., 2011).
Molecular Interactions and Stability
- Stability and Interactions : Investigations into how drugs interact with proteins, such as the study of epirubicin hydrochloride with lysozyme, offer crucial information. These interactions can inform the stability and efficacy of drugs like EPZ004777 hydrochloride (Khamari et al., 2021).
Targeted Therapeutics and Inhibitory Actions
- Inhibition Mechanisms : EPZ004777 hydrochloride's ability to remodel the catalytic site of DOT1L through selective inhibition is a significant area of research. Such studies have implications for developing targeted therapeutics against specific types of cancer (Yu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEPLDAFAVXSBD-XRJUUMFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EPZ004777 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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